molecular formula C17H23N5O3 B4393432 methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No. B4393432
M. Wt: 345.4 g/mol
InChI Key: QVOCOYWGAGBFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a synthetic compound that has gained significant attention in scientific research. It is a member of the triazine family and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it undergoes substitution reactions with other compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate. However, it has been reported to exhibit low toxicity and has not shown any significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has several advantages in lab experiments. It is a versatile reagent that can be used in various organic synthesis reactions. Additionally, it is easy to handle and has a long shelf life. However, its limitations include its high cost and limited availability.

Future Directions

There are several possible future directions for methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate. One potential direction is the development of new synthetic methods for the compound. Additionally, it could be used in the development of new materials, such as polymers and coatings. Furthermore, it could be explored as a potential drug candidate or as a fluorescent probe in biological imaging.
Conclusion:
Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a synthetic compound that has gained significant attention in scientific research. It has been extensively used as a reagent in organic synthesis and has shown potential in the development of new materials. While there is limited information on its biochemical and physiological effects, it has been reported to exhibit low toxicity. The compound has several advantages in lab experiments, but its high cost and limited availability are significant limitations. There are several possible future directions for this compound, including the development of new synthetic methods, the exploration of its potential as a drug candidate, and its use as a fluorescent probe in biological imaging.

Scientific Research Applications

Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used as a cross-coupling agent and has been used in the synthesis of various drugs and biologically active compounds. Additionally, it has been used as a fluorescent probe in biological imaging and has shown potential in the development of new materials.

properties

IUPAC Name

methyl 4-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-5-6-11-18-15-19-16(22(2)3)21-17(20-15)25-13-9-7-12(8-10-13)14(23)24-4/h7-10H,5-6,11H2,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOCOYWGAGBFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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